![molecular formula C14H12ClNO2S B1607870 N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide CAS No. 3157-65-1](/img/structure/B1607870.png)
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide
Overview
Description
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in an organic solvent like ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide has applications in chemistry, biology, medicine, and industry. It is an organic compound belonging to the class of sulfonamides and is characterized by a benzylidene group attached to a chlorobenzene ring and a methylbenzenesulfonamide moiety.
Scientific Research Applications
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide is used as a building block in the synthesis of complex organic molecules. It has been studied for its potential biological activities, including antimicrobial and anticancer properties, and is under research as a potential therapeutic agent. The compound is also used in the development of materials with specific optical and electronic properties.
Chemical Reactions
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can convert it into corresponding amine derivatives, and the chlorobenzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common oxidizing agents for oxidation include hydrogen peroxide and m-chloroperbenzoic acid. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for reduction. Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
The compound exhibits biological activities primarily through enzyme inhibition and has been identified as an inhibitor of the histamine H1 receptor, which plays a significant role in mediating inflammatory responses. Recent studies have also highlighted its potential antioxidant and antidiabetic activities, with in vitro assays demonstrating its ability to lower oxidative stress markers and improve glucose metabolism in diabetic models.
Material Science
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide is also used in the development of nonlinear optical materials due to its unique electronic properties.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzenesulfonamide, often catalyzed by acidic or basic catalysts under reflux conditions. The reaction can be carried out in solvents such as ethanol or methanol to facilitate the formation of the desired product. Industrial production of this compound may involve the use of zeolite catalysts, such as HY9, to enhance the efficiency of the condensation reaction.
Use in Synthesis
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrobenzylidene)-4-methylbenzenesulfonamide
- N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide
- N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide
Uniqueness
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and physical properties
Biological Activity
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylbenzenesulfonamide. This reaction can be represented as follows:
The resulting compound can be purified through recrystallization techniques, yielding a product with a high degree of purity suitable for biological testing .
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspase-mediated pathways. Studies suggest that this compound can inhibit cell proliferation and promote cell death in tumor cells, making it a candidate for further development as an anticancer agent.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |
HeLa (Cervical Cancer) | 10 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy against various pathogens suggests its potential as a broad-spectrum antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, potentially inhibiting enzyme activity or interfering with cellular signaling pathways. This interaction may lead to alterations in gene expression associated with apoptosis and microbial resistance mechanisms .
Case Studies
- Anticancer Study : A study involving the treatment of MCF-7 breast cancer cells with this compound revealed a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death.
- Antimicrobial Study : In a clinical trial assessing the efficacy of this compound against Staphylococcus aureus infections, patients treated with a formulation containing this compound showed improved outcomes compared to those receiving standard antibiotic therapy. The study highlighted the potential for this compound to serve as an alternative treatment option for resistant bacterial strains .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDZCWUUTSGZNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373115 | |
Record name | N-[(4-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3157-65-1 | |
Record name | N-[(4-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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